molecular formula C9H11ClO2 B12505904 2-[(2-Chlorophenyl)methoxy]ethanol CAS No. 1199-30-0

2-[(2-Chlorophenyl)methoxy]ethanol

Cat. No.: B12505904
CAS No.: 1199-30-0
M. Wt: 186.63 g/mol
InChI Key: PJWBNHPIMROMAC-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methoxy]ethanol (IUPAC name: 2-[(2-chlorobenzyl)oxy]ethanol) is an ether-alcohol derivative characterized by a 2-chlorophenyl group attached via a methoxy linkage to an ethanol backbone. Its molecular formula is C₉H₁₁ClO₂, with a molecular weight of 186.64 g/mol. This compound is typically synthesized through nucleophilic substitution or etherification reactions involving 2-chlorobenzyl halides and ethylene glycol derivatives.

The chlorophenyl moiety enhances lipophilicity, making the compound soluble in organic solvents like ethanol, methanol, and chloroform. Its applications are hypothesized to span pharmaceutical intermediates, agrochemicals, or specialty solvents, though specific uses require further research.

Properties

CAS No.

1199-30-0

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

2-[(2-chlorophenyl)methoxy]ethanol

InChI

InChI=1S/C9H11ClO2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,11H,5-7H2

InChI Key

PJWBNHPIMROMAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COCCO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)methoxy]ethanol typically involves the reaction of 2-chlorobenzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of ethylene glycol attacks the chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-[(2-Chlorophenyl)methoxy]ethanol can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)methoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or organic solvents.

Major Products Formed

    Oxidation: Formation of 2-[(2-chlorophenyl)methoxy]acetaldehyde or 2-[(2-chlorophenyl)methoxy]acetic acid.

    Reduction: Formation of 2-[(2-chlorophenyl)methoxy]ethanol or other alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chlorophenyl)methoxy]ethanol has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various chemical intermediates and compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the chlorophenyl and methoxyethanol groups, which can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Positional Isomers: 2- vs. 4-Chlorophenyl Derivatives

The position of the chlorine substituent on the phenyl ring significantly influences reactivity and biological activity.

Property 2-[(2-Chlorophenyl)methoxy]ethanol 2-[(4-Chlorophenyl)methoxy]ethanol
Molecular Formula C₉H₁₁ClO₂ C₉H₁₁ClO₂
Molecular Weight (g/mol) 186.64 186.64
Solubility Soluble in ethanol, chloroform Similar solubility profile
Toxicity Likely high (requires strict PPE) High (similar precautions apply)
Handling Precautions Avoid inhalation, skin contact Same as 2-chloro analog

Both isomers demand stringent safety protocols, including ventilation, protective gloves, and avoiding ingestion .

Ether-Alcohol Derivatives with Varying Substituents

Replacing the chlorophenyl group with other substituents alters polarity, toxicity, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
2-(2-Methoxyethoxy)ethanol C₅H₁₂O₃ 120.15 Water-miscible, low toxicity
2-(2-Ethoxyethoxy)ethanol C₆H₁₄O₃ 134.17 Moderate toxicity, industrial solvent
2-[(4-Methylphenyl)methoxy]ethanol C₁₀H₁₄O₂ 166.22 Lower polarity, reduced reactivity
  • Polarity and Solubility: The chlorophenyl group in 2-[(2-Chlorophenyl)methoxy]ethanol increases lipophilicity compared to methoxy- or ethoxy-substituted analogs, limiting water solubility but enhancing compatibility with nonpolar matrices.
  • Toxicity: Chlorinated derivatives are generally more toxic than their alkoxy counterparts. For example, 2-(2-Methoxyethoxy)ethanol is classified as less hazardous, requiring standard laboratory precautions, whereas chlorophenyl derivatives necessitate rigorous exposure controls .

Functional Group Variations: Amine and Ester Derivatives

Introducing amine or ester functionalities modifies biological activity and synthetic utility.

Compound Name Molecular Formula Key Feature Application
2-[(2-Chlorophenyl)methoxy]ethan-1-amine hydrochloride C₉H₁₂ClNO·HCl Amine functionalization Pharmaceutical building block
2-({3-[(2-Chlorophenyl)methoxy]benzyl}amino)ethanol C₁₆H₁₈ClNO₂ Dual aromatic and amine groups Potential antimicrobial agent

These derivatives highlight the versatility of the chlorophenylmethoxyethanol backbone in drug discovery. The hydrochloride salt form (e.g., ) enhances stability and bioavailability for pharmacological applications.

Physicochemical Properties

  • Thermodynamic Behavior: Chlorophenyl derivatives exhibit higher viscosity and lower volatility compared to alkoxy analogs, as seen in studies of 2-(Ethoxy)ethanol mixtures with alkali metal salts .
  • Solvent Interactions: The chlorophenyl group may disrupt hydrogen-bonding networks in aqueous solutions, unlike methoxyethoxyethanol, which is fully water-miscible .

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